Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
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Overview
Description
Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a diethyl ester group, a chlorophenyl group, and a triazole ring
Preparation Methods
The synthesis of Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethyl malonate, 2-chlorobenzaldehyde, and sodium azide.
Formation of Intermediate: The first step involves the condensation of diethyl malonate with 2-chlorobenzaldehyde in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with sodium azide to form the triazole ring.
Final Product: The final step involves the esterification of the triazole compound to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate has found applications in various scientific research fields:
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound shares the diethyl ester and chlorophenyl groups but differs in the heterocyclic ring structure.
Indole Derivatives: Indole derivatives also possess diverse biological activities and are used in various therapeutic applications. they differ in their core structure and specific functional groups.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5/c1-3-24-15(22)13-14(16(23)25-4-2)20(19-18-13)9-12(21)10-7-5-6-8-11(10)17/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCZCZEIQWSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)C2=CC=CC=C2Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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